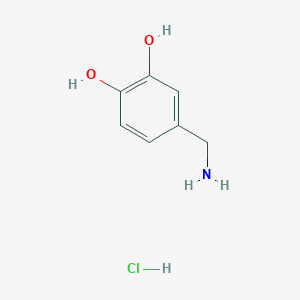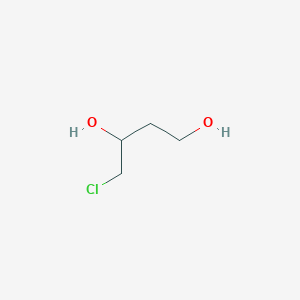
Diethyl 4-(diphenylamino)benzylphosphonate
Overview
Description
Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents such as methanol and ethanol. This compound is known for its significant coordination properties, especially in forming complexes with metals like palladium and platinum.
Mechanism of Action
Target of Action
Diethyl 4-(diphenylamino)benzylphosphonate, also known as 4-(Diethoxyphosphorylmethyl)-N,N-diphenylaniline, is an organophosphorus compound used in scientific research for a variety of purposes . The primary targets of this compound are Parathion hydrolase enzymes found in organisms like Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . These enzymes play a crucial role in the hydrolysis of organophosphates.
Mode of Action
It is known to interact with its targets, the parathion hydrolase enzymes, and potentially influence their activity
Biochemical Pathways
Given its interaction with parathion hydrolase enzymes, it may influence pathways related to the metabolism of organophosphates .
Pharmacokinetics
Result of Action
Given its interaction with Parathion hydrolase enzymes, it may influence the activity of these enzymes and thereby affect the metabolism of organophosphates .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-(diphenylamino)benzylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphoramide with substituted benzaldehyde and triphenyl phosphite. Another method includes the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis generally follows the principles of organic synthesis and catalysis, leveraging the coordination properties of its phosphonate group.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(diphenylamino)benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triphenyl phosphite, and various halides . Reaction conditions often involve organic solvents like methanol and ethanol, and the reactions are typically carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine derivatives, which have applications in catalysis and organic synthesis.
Scientific Research Applications
Diethyl 4-(diphenylamino)benzylphosphonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of amino-substituted benzylphosphonic acids, which are intermediates in phosphorus peptide synthesis.
Biology: The compound’s derivatives have potential antithrombotic properties and are used in the study of enzyme interactions.
Medicine: Research has demonstrated its use in preparing various phosphonate derivatives with potential medicinal properties.
Industry: The compound is used in corrosion inhibition studies, particularly for mild steel in acidic environments.
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the diphenylamino group, making it less effective in forming metal complexes.
Diethyl 4-methylbenzylphosphonate: Similar but with a methyl group instead of the diphenylamino group, affecting its coordination properties.
Uniqueness
Diethyl 4-(diphenylamino)benzylphosphonate is unique due to its diphenylamino group, which enhances its ability to form stable complexes with metals. This property makes it particularly valuable in catalysis and other applications requiring strong coordination properties.
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQDRLMUWHVRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438756 | |
| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126150-12-7 | |
| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride](/img/structure/B182232.png)













